Paeoniflorin

Catalog No.
S539009
CAS No.
23180-57-6
M.F
C23H28O11
M. Wt
480.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paeoniflorin

CAS Number

23180-57-6

Product Name

Paeoniflorin

IUPAC Name

[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate

Molecular Formula

C23H28O11

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1

InChI Key

YKRGDOXKVOZESV-GRPQXGFZSA-N

SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

paeoniflorin, peoniflorin, peoniflorin sulfonate

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O

Isomeric SMILES

C[C@@]12C[C@@]3([C@@H]4C[C@@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

Description

The exact mass of the compound Paeoniflorin is 480.1632 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 178886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Effects

Paeoniflorin exhibits potent anti-inflammatory properties. Studies suggest it can suppress the production of inflammatory mediators like cytokines and chemokines, which play a crucial role in various inflammatory diseases. For instance, research has shown its effectiveness in reducing inflammation in animal models of arthritis and colitis [1].

[1] - Li et al., (2019). Paeoniflorin: A review of its anti-inflammatory effects. Phytomedicine, 124: 153242 []

Antioxidant Activity

Paeoniflorin demonstrates significant antioxidant activity. It can scavenge free radicals, which are unstable molecules that contribute to cellular damage and various diseases. Studies have shown its potential in protecting cells from oxidative stress in models of neurodegenerative diseases and liver damage [2, 3].

[2] - Wang et al., (2015). Paeoniflorin protects SH-SY5Y cells against MPP+-induced neurotoxicity through enhancing mitochondrial function and inhibiting ROS production. Journal of Asian Natural Products Research, 17(3): 322-330 []

[3] - Zhao et al., (2012). Paeoniflorin protects against D-galactosamine/lipopolysaccharide-induced acute liver injury in mice. International Journal of Molecular Sciences, 13(12): 16342-16354 []

Neuroprotective Potential

Research suggests Paeoniflorin may possess neuroprotective properties. Studies have shown its ability to protect brain cells from damage caused by stroke, ischemia, and neurodegenerative diseases like Alzheimer's disease [4, 5]. The mechanisms underlying this effect are still being elucidated, but it may involve its antioxidant activity and its influence on specific cellular pathways.

[4] - Sun et al., (2018). Paeoniflorin protects against ischemic brain injury by inhibiting NLRP3 inflammasome activation and pyroptosis. Journal of Neuroinflammation, 15: 29 []

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1

Exact Mass

480.1632

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21AIQ4EV64

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Irritant

Irritant

Other CAS

23180-57-6

Wikipedia

Paeoniflorin

Dates

Modify: 2023-08-15
1: Zhong SZ, ma SP, Hong ZY. [Peoniflorin activates Nrf2/ARE pathway to alleviate the Abeta(1-42)-induced hippocampal neuron injury in rats]. Yao Xue Xue Bao. 2013 Aug;48(8):1353-7. Chinese. PubMed PMID: 24187848.
2: Zhang L, Du SY, Lu Y, Liu C, Wu HC, Tian ZH, Wang M, Yang C. Puerarin transport across rat nasal epithelial cells and the influence of compatibility with peoniflorin and menthol. Drug Des Devel Ther. 2017 Sep 1;11:2581-2593. doi: 10.2147/DDDT.S143029. eCollection 2017. PubMed PMID: 28919709; PubMed Central PMCID: PMC5590686.
3: Ong M, Peng J, Jin X, Qu X. Chinese Herbal Medicine for the Optimal Management of Polycystic Ovary Syndrome. Am J Chin Med. 2017;45(3):405-422. doi: 10.1142/S0192415X17500252. Epub 2017 Mar 30. Review. PubMed PMID: 28359195.
4: Xie P, Cui L, Shan Y, Kang WY. Antithrombotic Effect and Mechanism of Radix Paeoniae Rubra. Biomed Res Int. 2017;2017:9475074. doi: 10.1155/2017/9475074. Epub 2017 Feb 16. PubMed PMID: 28299338; PubMed Central PMCID: PMC5337344.
5: Zhao RZ, Wang YJ, Feng LM, Lu CJ. [Pharmacokinetic study on peoniflorin, astilbin, rosmarinic acid, isofraxidin and liquiritin in rat blood after oral administration of shaolin xiaoyin tablets]. Zhongguo Zhong Yao Za Zhi. 2014 Jul;39(13):2559-63. Chinese. PubMed PMID: 25276982.
6: Ai L, Yang F, Song J, Chen Y, Xiao L, Wang Q, Wang L, Li H, Lei T, Huang Z. Inhibition of Abeta Proteotoxicity by Paeoniflorin in Caenorhabditis elegans Through Regulation of Oxidative and Heat Shock Stress Responses. Rejuvenation Res. 2018 Aug;21(4):304-312. doi: 10.1089/rej.2017.1966. Epub 2017 Dec 14. PubMed PMID: 29048250.
7: Zhang J, Dou W, Zhang E, Sun A, Ding L, Wei X, Chou G, Mani S, Wang Z. Paeoniflorin abrogates DSS-induced colitis via a TLR4-dependent pathway. Am J Physiol Gastrointest Liver Physiol. 2014 Jan 1;306(1):G27-36. doi: 10.1152/ajpgi.00465.2012. Epub 2013 Nov 14. PubMed PMID: 24232001; PubMed Central PMCID: PMC3920084.
8: Li H, Jiao Y, Xie M. Paeoniflorin Ameliorates Atherosclerosis by Suppressing TLR4-Mediated NF-κB Activation. Inflammation. 2017 Dec;40(6):2042-2051. doi: 10.1007/s10753-017-0644-z. PubMed PMID: 28791506.
9: Mao Y, Han J, Tian F, Tang X, Hu Y, Guan Y. Chemical Composition Analysis, Sensory, and Feasibility Study of Tree Peony Seed. J Food Sci. 2017 Feb;82(2):553-561. doi: 10.1111/1750-3841.13593. Epub 2017 Jan 30. PubMed PMID: 28135396.
10: Zhou H, Wu Q, Wei L, Peng S. Paeoniflorin inhibits PDGF BB induced human airway smooth muscle cell growth and migration. Mol Med Rep. 2018 Feb;17(2):2660-2664. doi: 10.3892/mmr.2017.8180. Epub 2017 Nov 29. PubMed PMID: 29207148.
11: Dong H, Li R, Yu C, Xu T, Zhang X, Dong M. Paeoniflorin inhibition of 6-hydroxydopamine-induced apoptosis in PC12 cells via suppressing reactive oxygen species-mediated PKCδ/NF-κB pathway. Neuroscience. 2015 Jan 29;285:70-80. doi: 10.1016/j.neuroscience.2014.11.008. Epub 2014 Nov 18. PubMed PMID: 25446358.
12: Liu Q, Lin X, Li H, Yuan J, Peng Y, Dong L, Dai S. Paeoniflorin ameliorates renal function in cyclophosphamide-induced mice via AMPK suppressed inflammation and apoptosis. Biomed Pharmacother. 2016 Dec;84:1899-1905. doi: 10.1016/j.biopha.2016.10.097. Epub 2016 Nov 6. PubMed PMID: 27829543.
13: Sumi G, Yasuda K, Kanamori C, Kajimoto M, Nishigaki A, Tsuzuki T, Cho H, Okada H, Kanzaki H. Two-step inhibitory effect of kanzo on oxytocin-induced and prostaglandin F2α-induced uterine myometrial contractions. J Nat Med. 2014 Jul;68(3):550-60. doi: 10.1007/s11418-014-0835-y. Epub 2014 Apr 17. PubMed PMID: 24740432.
14: Liu A, Wang J, Guo Y, Xiao Y, Wang Y, Sun S, Chen J. Evaluation on the concentration change of paeoniflorin and glycyrrhizic acid in different formulations of Shaoyao-Gancao-Tang by the tri-level infrared macro-fingerprint spectroscopy and the whole analysis method. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Mar 5;192:93-100. doi: 10.1016/j.saa.2017.10.070. Epub 2017 Oct 31. PubMed PMID: 29126014.
15: Chen T, Guo ZP, Jiao XY, Jia RZ, Zhang YH, Li JY, Huang XL, Liu HJ. Peoniflorin suppresses tumor necrosis factor-α induced chemokine production in human dermal microvascular endothelial cells by blocking nuclear factor-κB and ERK pathway. Arch Dermatol Res. 2011 Jul;303(5):351-60. doi: 10.1007/s00403-010-1116-6. Epub 2010 Dec 29. PubMed PMID: 21190116.
16: Zhang J, Li H, Huo R, Zhai T, Li H, Sun Y, Shen B, Li N. Paeoniflorin selectively inhibits LPS-provoked B-cell function. J Pharmacol Sci. 2015 May;128(1):8-16. doi: 10.1016/j.jphs.2015.02.011. Epub 2015 Feb 27. PubMed PMID: 26041080.
17: Wang FQ, Li QQ, Zhang Q, Wang YZ, Hu YJ, Li P, Wan JB, Yang FQ, Xia ZN. Evaluation of interactions between RAW264.7 macrophages and small molecules by capillary electrophoresis. Electrophoresis. 2017 Mar;38(6):938-941. doi: 10.1002/elps.201600345. Epub 2017 Jan 13. PubMed PMID: 27935131.
18: Ji L, Hou X, Liu W, Deng X, Jiang Z, Huang K, Li R. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice. Microb Pathog. 2018 Nov;124:223-229. doi: 10.1016/j.micpath.2018.08.051. Epub 2018 Aug 24. PubMed PMID: 30149133.
19: Chen T, Guo ZP, Jiao XY, Zhang YH, Li JY, Liu HJ. Protective effects of peoniflorin against hydrogen peroxide-induced oxidative stress in human umbilical vein endothelial cells. Can J Physiol Pharmacol. 2011 Jun;89(6):445-53. doi: 10.1139/y11-034. Epub 2011 Jul 21. PubMed PMID: 21777057.
20: Li Y, Gong L, Qi R, Sun Q, Xia X, He H, Ren J, Zhu O, Zhuo D. Paeoniflorin suppresses pancreatic cancer cell growth by upregulating HTRA3 expression. Drug Des Devel Ther. 2017 Aug 23;11:2481-2491. doi: 10.2147/DDDT.S134518. eCollection 2017. PubMed PMID: 28860718; PubMed Central PMCID: PMC5574596.

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